molecular formula C14H19NO4 B555254 4-tert-Butyloxycarbonyl-L-phenylalanine CAS No. 218962-77-7

4-tert-Butyloxycarbonyl-L-phenylalanine

Cat. No. B555254
M. Wt: 265.3 g/mol
InChI Key: KDWYFVGLKNKOMV-NSHDSACASA-N
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Description

4-tert-Butyloxycarbonyl-L-phenylalanine is a chemical compound with the molecular formula C14H19NO4 . It is also known by other names such as H-P-CARBOXY-PHE (OTBU)-OH . This compound is used as a building block in organic synthesis and has been shown to be useful as a reagent in the synthesis of natural products and pharmaceuticals, such as immunosuppressants and anticancer agents .


Molecular Structure Analysis

The molecular weight of 4-tert-Butyloxycarbonyl-L-phenylalanine is 265.30 g/mol . The InChI code for this compound is 1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1 . The compound has a topological polar surface area of 89.6 Ų .


Physical And Chemical Properties Analysis

4-tert-Butyloxycarbonyl-L-phenylalanine is a white powder . The storage temperature for this compound is -15°C .

Scientific Research Applications

  • Conformational Analysis in Solid State and Solvents : Benedetti et al. (1980) conducted conformational analysis of N-tert-butyloxycarbonyl-L-phenylalanine using X-ray diffraction and infrared absorption. They found that in the solid state, the molecules exhibit 'cyclic dimer' motifs through intermolecular hydrogen bonds, and in polar solvents, solvated species predominate (Benedetti et al., 1980).

  • Diffusional Behavior in Solid-Phase Reaction Fields : Yamane et al. (2002) studied the diffusion coefficients of tert-butyloxycarbonyl-L-phenylalanine in Merrifield network polystyrene gels, used as a solid-phase reaction field. The study provides insights into the diffusional behavior of amino acids in solid-phase peptide synthesis (Yamane et al., 2002).

  • Solid-Phase Peptide Synthesis Applications : Yamane et al. (2003) determined the diffusion coefficient values of tert-butyloxycarbonyl-L-phenylalanine in various gels used in solid-phase peptide synthesis. This study highlights the importance of the physical properties of amino acids in the efficiency of peptide synthesis (Yamane et al., 2003).

  • Use in Synthesis of Pseudo-Peptide Analogues : Martinez et al. (1985) explored the synthesis and biological activities of pseudo-peptide analogues of tetragastrin, using tert-butyloxycarbonyl-L-phenylalanine. This work emphasizes the chemical versatility and biological relevance of this compound in creating peptide analogues (Martinez et al., 1985).

  • Fluorimetric Chemosensors for Ion Recognition : Esteves et al. (2016) developed novel fluorescent 4,5-diarylimidazolyl-phenylalanines, prepared using tert-butyloxycarbonyl-4-formylphenylalanine methyl ester. These compounds were evaluated as fluorimetric chemosensors, demonstrating the potential of modified amino acids in ion recognition (Esteves et al., 2016).

Safety And Hazards

4-tert-Butyloxycarbonyl-L-phenylalanine is harmful if swallowed. It is irritating to eyes, respiratory system, and skin. It is also harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWYFVGLKNKOMV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426531
Record name 4-(tert-Butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyloxycarbonyl-L-phenylalanine

CAS RN

218962-77-7
Record name 4-(tert-Butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GM Watson, K Kulkarni, J Sang, X Ma… - Journal of Medicinal …, 2017 - ACS Publications
Grb7 is a signaling protein with critical roles in tumor cell proliferation and migration and an established cancer therapeutic target. Here we explore chemical space to develop a new …
Number of citations: 26 pubs.acs.org
K Kulkarni, GM Watson, J Sang, JA Wilce - Peptide Science, 2018 - Wiley Online Library
Cell penetrating peptides (CPPs) are frequently used to deliver peptide cargo into cells where they can exert their biological activity. Their success, however, can be dependent on the …
Number of citations: 3 onlinelibrary.wiley.com

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